molecular formula C17H22N4O B2560262 (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide CAS No. 2411324-03-1

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide

Cat. No. B2560262
CAS RN: 2411324-03-1
M. Wt: 298.39
InChI Key: IIKPIUJBGXTLBP-RMKNXTFCSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide, also known as DPI or diphenyleneiodonium, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce reactive oxygen species (ROS).

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce ROS, such as NADPH oxidases and nitric oxide synthases. ROS are highly reactive molecules that can damage cellular components, and their production is regulated by a variety of enzymes. This compound has been shown to inhibit the activity of these enzymes, reducing ROS production and protecting cells from oxidative damage (Lambeth, 2004).

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide inhibits the activity of enzymes that produce ROS by blocking the transfer of electrons from NADPH to molecular oxygen. Specifically, this compound binds to the flavin-containing subunit of these enzymes, preventing the transfer of electrons to the heme-containing subunit that reduces molecular oxygen to form superoxide (Lambeth, 2004).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, this compound has been shown to reduce ROS production in neutrophils, macrophages, and endothelial cells (Lambeth, 2004). In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (Wang et al., 2016). This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in lab experiments is its specificity for inhibiting ROS-producing enzymes. This compound has been shown to be more selective than other inhibitors of these enzymes, such as apocynin and diphenyliodonium chloride (Lambeth, 2004). However, this compound has some limitations, including its potential toxicity at high concentrations and the need for careful dosing to avoid off-target effects (Lambeth, 2004).

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide. One area of interest is the development of more specific and potent inhibitors of ROS-producing enzymes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects. Finally, the role of this compound in regulating ROS production and oxidative stress in different disease models, such as neurodegenerative diseases and cardiovascular disease, is an area of active research (Lambeth, 2004).
Conclusion
In conclusion, this compound is a widely used chemical compound in scientific research for its ability to inhibit the activity of enzymes that produce ROS. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been shown to have potential therapeutic applications in cancer and inflammation. However, its limitations and potential toxicity must be carefully considered in lab experiments. Further research is needed to fully understand the role of this compound in regulating ROS production and its potential applications in disease models.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide involves the reaction of 2,2'-dipyridyl disulfide with N,N-dimethylaniline in the presence of iodine. The resulting compound is then reduced with zinc dust to yield this compound. This method was first described by El-Badry and coworkers in 1978 (El-Badry et al., 1978).

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20(2)11-6-9-17(22)19-10-12-21-14-18-13-16(21)15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3,(H,19,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKPIUJBGXTLBP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCN1C=NC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCN1C=NC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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